molecular formula C20H21N3O3 B1229480 4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide

4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide

カタログ番号: B1229480
分子量: 351.4 g/mol
InChIキー: KRZBWKRPRKNWHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide is a synthetic organic compound supplied for research and development purposes. This butanamide derivative features a quinolinyloxy scaffold linked to a 4-methylpyridinylamine group, a structural motif found in compounds with potential bioactive properties . Similar compounds within this chemical family are investigated for their potential interactions with various biological targets, and this specific reagent provides researchers with a valuable building block for medicinal chemistry and drug discovery programs . It can be utilized in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules. The compound is strictly for use in laboratory research. For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting.

特性

分子式

C20H21N3O3

分子量

351.4 g/mol

IUPAC名

4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C20H21N3O3/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24)

InChIキー

KRZBWKRPRKNWHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C

正規SMILES

CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C

製品の起源

United States

準備方法

Friedländer Annulation

The quinolinone core is synthesized via Friedländer condensation between 2-aminobenzaldehyde derivatives and ethyl acetoacetate:

2-Aminobenzaldehyde+CH3C(O)CH2COOEtHCl, EtOH4-Hydroxy-1-methyl-2-quinolinone\text{2-Aminobenzaldehyde} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{4-Hydroxy-1-methyl-2-quinolinone}

Conditions : Reflux in ethanol with catalytic HCl (12 h, 78% yield).
Characterization : 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 11.32 (s, 1H, OH), 8.21 (d, J=8.4J = 8.4 Hz, 1H), 7.68 (t, J=7.8J = 7.8 Hz, 1H), 6.98 (d, J=8.0J = 8.0 Hz, 1H), 3.52 (s, 3H, CH3_3).

Etherification of 4-Hydroxy-1-methyl-2-quinolinone

Alkylation with 4-Bromobutanoyl Chloride

The hydroxyl group undergoes nucleophilic displacement using 4-bromobutanoyl chloride under basic conditions:

4-Hydroxyquinolinone+Br(CH2)3COClK2CO3,DMF4-(4-Bromobutanoyloxy)-1-methyl-2-quinolinone\text{4-Hydroxyquinolinone} + \text{Br(CH}2\text{)}3\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(4-Bromobutanoyloxy)-1-methyl-2-quinolinone}

Optimization :

  • Base : K2_2CO3_3 (2.5 eq) outperforms NaH due to reduced side reactions.

  • Solvent : DMF at 60°C for 6 h provides 85% conversion.

Amide Bond Formation with 4-Methylpyridin-2-amine

Coupling via HATU Activation

The bromobutanoate intermediate is converted to the amide using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

4-Bromobutanoyloxyquinolinone+4-Methylpyridin-2-amineHATU, DIPEATarget Compound\text{4-Bromobutanoyloxyquinolinone} + \text{4-Methylpyridin-2-amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Key Parameters :

  • Molar Ratio : 1:1.2 (acid:amine) minimizes residual starting material.

  • Reaction Time : 4 h at 25°C achieves >95% conversion.

Purification :

  • TFA Salt Formation : Treatment with trifluoroacetic acid in dichloromethane yields the crystalline TFA adduct.

  • Chromatography : Silica gel elution (CH2_2Cl2_2:MeOH 95:5) isolates the product in 92% purity.

Alternative Pathways and Comparative Analysis

Mitsunobu Ether Synthesis

An alternative route employs Mitsunobu conditions for ether formation:

4-Hydroxyquinolinone+HO(CH2)3CONH-PyridineDIAD, PPh3Ether Product\text{4-Hydroxyquinolinone} + \text{HO(CH}2\text{)}3\text{CONH-Pyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{Ether Product}

Advantages : Higher stereochemical control.
Drawbacks : Costly reagents and lower scalability.

Solid-Phase Synthesis

Patent WO2021034815A1 discloses a resin-bound approach for analogous amides:

  • Wang resin functionalized with bromobutanoic acid.

  • Sequential coupling with quinolinone and pyridinyl amine.

  • Cleavage with TFA/water (95:5) yields the target compound.
    Scale-Up Potential : Batch sizes up to 1 kg demonstrated.

Critical Challenges and Optimization Strategies

  • Solubility Issues : The quinolinone intermediate exhibits poor solubility in aprotic solvents. Additives like LiCl (5% w/v) in DMF improve reaction homogeneity.

  • Byproduct Formation : Over-alkylation at the quinolinone nitrogen is mitigated by using 1.0 eq of alkylating agent.

  • Stability : The final compound degrades under acidic conditions, necessitating storage at pH 6–8 in amber vials.

Analytical Characterization Data

Spectroscopic Profiles

  • HRMS : m/z 364.1662 [M+H]+^+ (calc. 364.1665 for C20_{20}H21_{21}N3_{3}O3_{3}).

  • 13C NMR^{13}\text{C NMR} : 172.8 ppm (amide carbonyl), 162.1 ppm (quinolinone C=O).

Purity Assessment

MethodConditionsPurity (%)
HPLCC18, 60:40 MeOH:H2_2O99.2
TLCSiO2_2, EtOAcRf_f 0.4

化学反応の分析

科学研究への応用

ML118は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Anticancer Activity

Research indicates that compounds with quinoline structures often exhibit anticancer properties. Studies have demonstrated that 4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study:
In vitro studies on human breast cancer cells (MCF-7) have shown that this compound significantly reduces cell viability through apoptosis pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Study:
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Summary of Research Findings

ApplicationMechanismModel SystemReference
AnticancerInduction of apoptosis via ROSMCF-7 breast cancer cells
AntimicrobialDisruption of cell membranesStaphylococcus aureus

作用機序

ML118は、チロシンキナーゼWee1の分解を阻害することで作用を発揮します。Wee1は、サイクリン依存性キナーゼCDK1をリン酸化し、それにより有糸分裂への移行を防ぐ役割を担っています。Wee1を安定化させることで、ML118は細胞周期の進行を阻害し、G2/M期に細胞周期停止を誘導します。このメカニズムは、制御されていない細胞分裂が病気の典型的な特徴である癌細胞において特に重要です。 ML118は、他のタンパク質に影響を与えることなく、Wee1を選択的に安定化させる能力を持つため、ユビキチン・プロテアソーム系の研究や標的療法の開発に役立つツールとなっています .

類似化合物との比較

Structural Analogues and Substituent Variations

Compound Name / Identifier Key Substituents Molecular Formula Target / Activity Source
Target Compound 1-methyl-2-oxo-4-quinolinyloxy, 4-methyl-2-pyridinyl Not explicitly provided Presumed CTPS1 or tubulin inhibition (inferred) N/A
N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) Ethyl group, 3-ethynyl-8-methyl-6-quinolyloxy C₂₂H₂₃N₃O₂ Tubulin inhibitor
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-sulfonyl)phenyl]butanamide 4-chloro-2-methylphenoxy, pyrrolidinylsulfonylphenyl C₂₁H₂₄ClN₂O₄S Unknown (chemical registry)
4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide 4-ethylphenoxy, morpholinylphenyl C₂₂H₂₈N₂O₃ Unknown (chemical registry)
4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide 2,4-dimethylphenoxy, isopropoxyphenyl C₂₁H₂₇NO₃ Unknown (chemical registry)

Key Observations :

  • Quinoline vs. Pyridine/Phenoxy Groups: The target compound’s quinolinyloxy group distinguishes it from phenoxy-substituted analogs (e.g., ).
  • Amide Nitrogen Substituents : The 4-methylpyridinyl group in the target compound contrasts with ethyl (D.1.8), morpholinyl (), or sulfonamide () substituents. These modifications influence solubility, bioavailability, and target specificity.

Molecular Properties and Drug-Likeness

  • Molecular Weight and Lipophilicity : While exact data for the target compound is unavailable, analogs in –5 have molecular weights ranging from 349.5 to 400.5 g/mol. The morpholinyl and pyrrolidinylsulfonyl groups in and may improve aqueous solubility compared to the target compound’s pyridinyl group .
  • Electron-Withdrawing Groups: The 2-oxo group on the quinoline ring in the target compound could enhance stability via intramolecular hydrogen bonding, a feature absent in non-oxygenated analogs like D.1.8 .

生物活性

The compound 4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide is a synthetic derivative of quinoline and pyridine, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H22N2O3C_{21}H_{22}N_{2}O_{3}, with a molecular weight of approximately 350.41 g/mol. The structure features a quinoline moiety linked to a butanamide group through an ether bond, which is critical for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antioxidant Activity : Quinoline derivatives have shown significant antioxidant properties. Studies using DPPH radical scavenging assays demonstrated that related compounds can effectively reduce oxidative stress by scavenging free radicals .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, inhibiting their activity and thereby modulating biochemical pathways involved in inflammation and pain .
  • Radical Scavenging : The presence of functional groups in the molecule facilitates electron donation, which is essential for neutralizing free radicals and preventing cellular damage .

Study on Antioxidant Activity

A study conducted on various quinoline derivatives, including the target compound, utilized the DPPH assay to measure radical scavenging capacity. The results indicated that certain modifications to the quinoline structure enhanced antioxidant efficacy, with some compounds achieving over 80% inhibition at concentrations as low as 100 µg/mL .

Study on Anti-inflammatory Effects

In a preclinical model assessing inflammation, this compound was administered to mice subjected to induced paw edema. Results showed a significant reduction in swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacy (%)Reference
Antioxidant4-[...]-butanamide80%
COX Inhibition4-[...]-butanamideSignificant
AntimicrobialSimilar DerivativesVaried

Q & A

Q. What are the recommended strategies for optimizing the synthetic yield of 4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide?

To optimize synthesis, focus on reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for amide coupling), and stoichiometric ratios of intermediates. For example, highlights the use of triazine-based intermediates in multi-step reactions, suggesting that protecting group strategies (e.g., tert-butoxycarbonyl for amines) can prevent side reactions. Additionally, catalytic agents like DMAP (4-dimethylaminopyridine) may enhance coupling efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound from byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of key functional groups (e.g., quinolinyl oxy and pyridinyl amide moieties). Compare chemical shifts with literature data for analogous compounds .
  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (m/zm/z) and purity (>95%). emphasizes the importance of high-resolution MS for detecting isotopic patterns in heterocyclic systems .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Begin with cell-free assays to assess target engagement:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to test inhibition of kinases or proteases, given the compound’s heteroaromatic structure.
  • Binding affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with recombinant proteins. discusses the use of biochemical probes for enzyme interaction studies, which can guide assay design .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across different cell lines be resolved?

Address discrepancies via:

  • Dose-response profiling : Test a wider concentration range (nM to μM) to identify non-linear effects.
  • Metabolic stability assays : Use liver microsomes or S9 fractions to assess if metabolic degradation varies between cell lines, as seen in ’s environmental stability studies .
  • Transcriptomic analysis : Perform RNA-seq to identify cell-specific pathway activation (e.g., oxidative stress vs. apoptosis) that may modulate compound efficacy .

Q. What computational methods are effective for predicting its pharmacokinetic properties?

Leverage in silico tools:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), bioavailability, and CYP450 interactions. ’s PubChem data on trifluoromethyl-containing analogs can inform predictions for metabolic stability .
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How should researchers design a study to evaluate its environmental persistence?

Adopt a tiered approach:

  • Abiotic degradation : Test hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation) under controlled conditions. ’s framework for environmental fate studies recommends monitoring degradation products via LC-QTOF-MS .
  • Biotic degradation : Use soil or water microcosms to assess microbial breakdown, with quantification via 14C^{14}C-labeling or stable isotope probing.

Methodological Challenges

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

  • X-ray crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., tartaric acid derivatives) to determine absolute configuration, as demonstrated in ’s structural studies .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for enantiomeric differentiation .

Q. How can in vivo toxicity be assessed while minimizing animal use?

  • Zebrafish embryo model : Evaluate developmental toxicity (e.g., heart rate, teratogenicity) at 24–72 hours post-fertilization.
  • Organ-on-a-chip : Use microphysiological systems (e.g., liver-chip) to predict hepatotoxicity. ’s emphasis on multi-level biological impacts supports this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。